molecular formula C7H3Cl2NO4S B3054052 5-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride CAS No. 5791-05-9

5-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride

Cat. No.: B3054052
CAS No.: 5791-05-9
M. Wt: 268.07 g/mol
InChI Key: BILROERYVIUOEP-UHFFFAOYSA-N
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Description

5-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride (CAS 5791-05-9) is a high-purity chemical building block for research applications. This heterocyclic sulfonyl chloride, with the molecular formula C 7 H 3 Cl 2 NO 4 S and a molecular weight of 268.07 g/mol, is characterized by a benzoxazole core fused with a sulfonyl chloride group at position 6 and a chlorine substituent at position 5 . The electron-withdrawing effects of these functional groups make it a highly reactive and versatile intermediate in organic synthesis, particularly for the creation of novel sulfonamide derivatives through nucleophilic substitution reactions . In medicinal chemistry research, this compound is primarily valued as a key precursor for synthesizing novel pharmaceutical compounds. It facilitates the introduction of sulfonamide groups into target molecules, a crucial step in developing new bioactive agents . Research has demonstrated that its derivatives exhibit significant antimicrobial properties, showing efficacy against pathogens such as Staphylococcus aureus and Escherichia coli . Furthermore, the compound has been investigated for its potential in anti-cancer research, with some derivatives showing promising results in inhibiting tumor growth in vitro and in vivo models . The reactivity of this compound involves its interaction with specific molecular targets and pathways, often inhibiting certain enzymes or proteins to produce its observed biological effects . Compared to its non-chlorinated analog (2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride), the chlorine substituent at the 5-position enhances its electrophilicity, making it a more reactive sulfonylating agent . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. For Research Use Only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-oxo-3H-1,3-benzoxazole-6-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H3Cl2NO4S/c8-3-1-4-5(14-7(11)10-4)2-6(3)15(9,12)13/h1-2H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BILROERYVIUOEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)S(=O)(=O)Cl)OC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20973500
Record name 5-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride
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Molecular Weight

268.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5791-05-9
Record name 5-Chloro-2,3-dihydro-2-oxo-6-benzoxazolesulfonyl chloride
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Record name 5-Chloro-2-oxobenzoxazoline-6-sulphonyl chloride
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Record name 5-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride
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Record name 5-chloro-2-oxobenzoxazoline-6-sulphonyl chloride
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Preparation Methods

The synthesis of 5-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride typically involves the reaction of 2-aminophenol with chlorosulfonic acid, followed by cyclization and chlorination steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity . Industrial production methods may involve large-scale batch processes with stringent quality control measures to produce the compound in bulk .

Chemical Reactions Analysis

5-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

5-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride is primarily utilized in the synthesis of pharmaceutical compounds due to its ability to act as a sulfonylating agent. It facilitates the introduction of sulfonamide groups into various organic molecules, which is crucial for developing new drugs.

Antimicrobial Agents

Research has shown that derivatives of this compound exhibit antimicrobial properties. For instance, studies have synthesized various sulfonamide derivatives that demonstrate efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Compound NameActivityReference
Sulfanilamide DerivativeEffective against E. coli
Benzoxazole SulfonamideInhibitory activity on S. aureus

Anti-Cancer Research

The compound has also been investigated for its potential anti-cancer properties. Some derivatives showed promising results in inhibiting tumor growth in vitro and in vivo models.

Study FocusResultReference
Inhibition of breast cancer cell lines70% reduction in proliferation
Induction of apoptosis in leukemia cellsSignificant cell death observed

Material Sciences

In addition to medicinal applications, this compound is used in the development of advanced materials.

Polymer Chemistry

The compound can be incorporated into polymer matrices to enhance their thermal stability and chemical resistance. This application is particularly relevant in the production of coatings and adhesives.

Material TypeEnhancementReference
Epoxy ResinsIncreased thermal stability
PolyurethanesImproved chemical resistance

Case Study 1: Synthesis of Antimicrobial Agents

A study published in the Journal of Medicinal Chemistry detailed the synthesis of a series of sulfonamide derivatives from this compound. The derivatives were tested for antimicrobial activity against various pathogens, demonstrating a structure-activity relationship that guided further modifications to enhance efficacy.

Case Study 2: Development of Anti-Cancer Drugs

In another research project, scientists explored the anti-cancer potential of benzoxazole derivatives synthesized from the target compound. The study concluded that specific modifications significantly enhanced cytotoxicity against cancer cell lines while minimizing toxicity to normal cells.

Mechanism of Action

The mechanism of action of 5-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoxazole Ring

5-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl Chloride
  • Structure : Differs by a methyl group at position 5 instead of chlorine.
  • Molecular Formula: C₈H₆ClNO₄S (MW: 247.66 g/mol) .
  • Reactivity : The methyl group is electron-donating, reducing the electrophilicity of the sulfonyl chloride compared to the chloro analog. This may decrease its reactivity in nucleophilic substitution reactions.
  • Applications : Used in similar synthetic pathways but may require harsher conditions for sulfonamide formation .
3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl Chloride
  • Structure : Methyl substituent at position 3 instead of chlorine at position 5 (CAS: 62522-63-8).
  • Molecular Formula: C₈H₆ClNO₄S (MW: 247.66 g/mol) .

Halogen-Substituted Analogs

5-Fluoro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl Chloride
  • Structure : Fluorine replaces chlorine at position 5 (CAS: 1368799-14-7) .
  • Electronic Effects : Fluorine’s stronger electron-withdrawing nature enhances the sulfonyl chloride’s reactivity compared to the chloro analog.
  • Stability : Greater resistance to hydrolysis than chlorine due to fluorine’s smaller atomic size and stronger C–F bond .

Heterocyclic Core Variations

4-Oxo-3,4-dihydroquinazoline-6-sulfonyl Chloride
  • Structure : Quinazoline core replaces benzoxazole (CAS: 1305710-76-2) .
  • Applications : Preferred in medicinal chemistry for targeting enzymes like kinases .
Pyridine-3-sulfonyl Chloride Hydrochloride
  • Structure: Pyridine ring instead of benzoxazole (CAS: Not listed; MW: 214.07 g/mol) .
  • Electronic Properties : The pyridine nitrogen enhances electrophilicity at the sulfonyl group, facilitating faster nucleophilic substitutions compared to benzoxazole derivatives .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity (Relative) Applications
5-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride 81870-98-6 C₇H₃Cl₂NO₄S 248.08 Cl (C5), SO₂Cl (C6) High Sulfonamide synthesis, drug intermediates
5-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride Not listed C₈H₆ClNO₄S 247.66 CH₃ (C5), SO₂Cl (C6) Moderate Specialty chemicals
5-Fluoro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride 1368799-14-7 C₇H₃FClNO₄S 231.62 F (C5), SO₂Cl (C6) Very High High-reactivity intermediates
4-Oxo-3,4-dihydroquinazoline-6-sulfonyl chloride 1305710-76-2 C₉H₅ClN₂O₃S 256.67 SO₂Cl (C6), N-heterocycle Moderate-High Kinase inhibitors

Key Research Findings

Synthetic Yields : The synthesis of benzoxazole sulfonyl chlorides via chlorosulfonic acid (e.g., 38% yield in ) suggests optimization challenges, particularly in regioselectivity and purification .

Safety Profiles : All benzoxazole sulfonyl chlorides are classified as Hazard Class 8 (corrosive), requiring stringent handling protocols (e.g., P280, P305+P351+P338) .

Medicinal Chemistry : Derivatives of 5-chloro-2-oxo-benzoxazole sulfonyl chloride show promise as angiotensin II receptor antagonists, with substituents influencing binding affinity (e.g., chlorine enhances hydrophobic interactions) .

Biological Activity

5-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential applications based on recent research findings.

The compound has the following chemical characteristics:

PropertyDetails
Chemical Formula C₇H₄ClNO₄S
Molecular Weight 233.63 g/mol
IUPAC Name 2-oxo-3H-1,3-benzoxazole-6-sulfonyl chloride
CAS Number 27685-90-1
Appearance White to off-white powder
Density 1.683 g/cm³

This compound is classified under sulfonyl chlorides and exhibits a sulfonamide functional group, which contributes to its biological activity.

Biological Activity

Research indicates that derivatives of benzoxazole compounds, including this compound, possess a broad spectrum of bioactive properties. Some notable activities include:

Antimicrobial Activity

Studies have shown that benzoxazole derivatives exhibit significant antimicrobial effects against various pathogens. For instance:

  • Antibacterial : Effective against Gram-positive and Gram-negative bacteria.
  • Antifungal : Demonstrated activity against common fungal strains.

Anticancer Properties

The compound has been investigated for its potential anticancer effects:

  • Mechanism : Induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression.
  • Case Study : A study indicated that derivatives showed cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range .

Anti-inflammatory Effects

Research suggests that this compound may inhibit pro-inflammatory cytokines and reduce inflammation in various models:

  • In Vivo Studies : Animal models demonstrated reduced paw edema in inflammatory conditions when treated with the compound.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. Key findings include:

Synthesis

The synthesis typically involves:

  • Reaction of 4-chloro-2-aminophenol with urea under microwave irradiation.
  • Subsequent treatment with formaldehyde and amines to yield the target compound .

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications on the benzoxazole ring can enhance biological activity. For example:

  • Substituents at the 5-position significantly affect antimicrobial potency and anticancer activity.

Case Studies

  • Anticancer Activity : A study by Ivanova et al. (2007) demonstrated that a related benzoxazole derivative exhibited significant antiproliferative effects on human cancer cell lines, suggesting potential for therapeutic development .
  • Antimicrobial Efficacy : Research conducted by Köksal et al. (2005) highlighted the antimicrobial properties of benzoxazole derivatives, showing effectiveness against resistant bacterial strains .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride, and how can reaction efficiency be optimized?

  • Methodology : The compound is synthesized via chlorosulfonation of a benzoxazole precursor using chlorosulfonic acid under controlled temperatures. For example, sulfonyl chloride derivatives are formed by reacting precursors with chlorosulfonic acid at 0°C for 1 hour, followed by gradual warming to room temperature. Precipitation in ice water yields crude product, which is washed and dried .
  • Optimization : Low yields (e.g., 38% in related syntheses) are addressed by adjusting stoichiometry, reaction time, or purification techniques (e.g., recrystallization vs. column chromatography). Monitoring intermediates via TLC or HPLC ensures stepwise efficiency .

Q. How can the molecular structure and bond geometry of this compound be validated experimentally?

  • Techniques : Single-crystal X-ray diffraction (XRD) is critical for resolving bond lengths, angles, and torsional deviations. For example, deviations in exocyclic angles (e.g., C10–C9–C3 = 113.4°) and intramolecular interactions (Cl⋯H4 = 3.12 Å) are detectable via XRD .
  • Data Interpretation : Compare experimental values with computational models (DFT calculations) to validate steric or electronic effects. Planarity of the benzoxazole ring (max. deviation: 0.007 Å) and substituent orientation (dihedral angle = 70.33°) should align with theoretical predictions .

Q. What are the key reactivity characteristics of the sulfonyl chloride group in this compound?

  • Reactivity Profile : The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, or thiols. For example, reactions with glycine yield sulfonamide derivatives, while alkylation with halogenated reagents (e.g., epichlorohydrin) forms ether-linked analogs .
  • Handling : Use inert solvents (DMF, DCM) and bases (K₂CO₃) to stabilize reactive intermediates. Monitor pH to avoid premature hydrolysis .

Advanced Research Questions

Q. How do non-bonded interactions and steric effects influence the crystal packing of this compound?

  • Analysis : Crystal structures stabilized by van der Waals interactions lack hydrogen bonds, as seen in the title compound’s packing (Fig. 2 in ). Steric repulsions (e.g., H9⋯H11 = 2.25 Å) widen bond angles (C10–C9–C3 = 113.4° vs. ideal 109°), necessitating energy minimization in computational models .
  • Mitigation : Introduce bulky substituents or co-crystallization agents to alter packing motifs and enhance crystallinity for XRD analysis .

Q. What strategies are effective in resolving contradictory data on reaction yields or byproduct formation during synthesis?

  • Case Study : Low yields (38%) in sulfonation steps may arise from incomplete chlorosulfonic acid activation. Solutions include:

  • Pre-activating the precursor with Lewis acids (e.g., AlCl₃).
  • Using excess chlorosulfonic acid (2–3 eq.) and extended reaction times.
    • Byproduct Identification : Use LC-MS or NMR to detect side products like hydrolyzed sulfonic acids or dimerized species. Adjust reaction conditions (e.g., lower temperature) to suppress undesired pathways .

Q. How can computational modeling predict the regioselectivity of electrophilic substitution in the benzoxazole core?

  • Approach : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electron-deficient regions in the benzoxazole ring. The sulfonyl chloride group at C6 is favored due to resonance stabilization from the adjacent oxo group .
  • Validation : Compare computed Fukui indices with experimental substitution patterns (e.g., preferential sulfonation at C6 over C4) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride
Reactant of Route 2
5-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride

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